2-hydroxyethyl N-methylcarbamate
Description
2-Hydroxyethyl N-methylcarbamate (CAS: Not explicitly provided in evidence; structurally analogous to compounds in , and 14) is an N-methylcarbamate ester characterized by a methyl group attached to the carbamate nitrogen and a 2-hydroxyethyl ester moiety. This compound belongs to the carbamate family, known for their diverse applications in agrochemicals, pharmaceuticals, and chemical synthesis intermediates. Key synonyms include N-methyl-O-(2-hydroxyethyl)carbamate and structurally related variants .
Carbamates generally exhibit moderate polarity due to their carbamate (-OCONH-) backbone, with solubility influenced by substituents. The 2-hydroxyethyl group likely enhances water solubility compared to purely alkyl carbamates.
Properties
IUPAC Name |
2-hydroxyethyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYMLCLRSCCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301246 | |
| Record name | 2-hydroxyethyl N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-57-6 | |
| Record name | 1,2-Ethanediol, 1-(N-methylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 142007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13296-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxyethyl N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYETHYL N-METHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxyethyl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves the reaction of methyl isocyanate with 2-hydroxyethanol in the presence of a catalyst. This method is preferred due to its simplicity and high yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler carbamate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis :
- 2-Hydroxyethyl N-methylcarbamate serves as a versatile reagent in organic synthesis. It is utilized for the formation of various carbamate derivatives through reactions such as oxidation, reduction, and substitution.
- Common Reactions :
- Oxidation : Converts to other carbamate derivatives using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to simpler carbamate compounds using reducing agents such as lithium aluminum hydride.
- Substitution : Undergoes nucleophilic substitution where the hydroxyl group can be replaced by other functional groups.
Biology
- Biochemical Studies :
- This compound is used in enzyme mechanism studies and protein interaction investigations. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways.
- Mechanism of Action : It forms stable complexes with enzymes, leading to inhibition of their activity, which can impact neurotransmission and metabolic processes.
Industrial Applications
- Pesticide Formulation :
- This compound is incorporated into pesticide formulations due to its effectiveness in inhibiting pest-related enzymes, thus enhancing pest control measures.
- Stabilizer in Chemical Processes :
- It acts as a stabilizer in various industrial chemical processes, improving the efficiency and safety of these operations.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits acetylcholinesterase (AChE), similar to other carbamate compounds. This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can have implications for neurochemical research and potential therapeutic applications .
Case Study 2: Synthesis of Carbamates
A study highlighted the use of this compound in synthesizing novel carbamates from azides under mild reaction conditions. This method produced various functionalized urethanes, showcasing the compound's utility in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 2-hydroxyethyl N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 2-hydroxyethyl N-methylcarbamate with structurally related carbamates:
Key Observations:
- N-Alkyl vs. O-Alkyl Substitution : Ethyl N-methylcarbamate (O-ethyl) exhibits higher teratogenicity in hamsters compared to this compound (O-hydroxyethyl), suggesting that polar O-substituents may reduce bioactivity .
- Hydroxyethyl Moieties : Compounds with 2-hydroxyethyl groups (e.g., β-hydroxyethyl carbamate) show reduced teratogenic potency compared to ethyl or methyl esters, likely due to increased hydrophilicity and metabolic detoxification .
Biological Activity
2-Hydroxyethyl N-methylcarbamate, a carbamate derivative, has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and toxicology. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 13296-57-6) is characterized by the presence of a carbamate functional group, which is known for its reactivity with enzymes. Its chemical structure can be represented as follows:
This compound is soluble in water and organic solvents, making it versatile for laboratory applications.
The biological activity of this compound primarily involves the inhibition of specific enzymes through the formation of stable carbamate-enzyme complexes. This mechanism is akin to that observed in other carbamate compounds, such as carbaryl, which inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts.
Key Mechanisms:
- Enzyme Inhibition: The compound forms covalent bonds with serine residues in the active sites of target enzymes, leading to their inactivation.
- Impact on Biochemical Pathways: By inhibiting enzyme activity, this compound can disrupt various cellular functions, including neurotransmission and metabolic processes .
Biological Effects
The biological effects of this compound are diverse and can vary based on concentration and exposure route. Research indicates potential toxicity and adverse effects associated with its use:
- Toxicity Profiles: Studies have shown that this compound can cause skin irritation and has harmful effects when ingested. The acute toxicity classification indicates it is harmful if swallowed (H302) and causes skin irritation (H315) .
- Enzyme Activity Inhibition: Significant inhibition of cholinesterase activity has been observed at certain dosages, which can lead to systemic toxicity in exposed organisms .
Case Study 1: Enzyme Inhibition in Mammalian Models
In a study assessing the impact of this compound on mammalian enzyme activity, researchers found that doses as low as 3.4 mg/kg/day resulted in statistically significant inhibition of brain cholinesterase activity. This finding underscores the potential neurotoxic effects of the compound when used in agricultural or industrial applications .
Case Study 2: Dermal Exposure Assessment
A multicenter study evaluated the dermal absorption and effects of carbamates, including this compound. Results indicated that repeated exposure could lead to cumulative toxicity, with significant enzyme inhibition observed over time. The study highlighted the need for careful risk assessment in occupational settings where dermal exposure is likely .
Applications in Research and Industry
This compound has several applications:
- Biochemical Research: It serves as a reagent for studying enzyme mechanisms and protein interactions.
- Agricultural Use: The compound is utilized in pesticide formulations due to its ability to inhibit pest-related enzymes effectively .
- Industrial Processes: It acts as a stabilizer in various chemical processes.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-hydroxyethyl N-methylcarbamate, and how are the data interpreted?
- Methodological Answer :
Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying functional groups, particularly the carbamate (-OCONH-) and hydroxyl (-OH) moieties. Peaks in the range of 1700–1750 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H/O-H stretch) confirm the carbamate structure. Natural Bond Orbital (NBO) analysis further elucidates electronic delocalization and intramolecular charge transfer, while HOMO-LUMO gaps predict reactivity. Molecular Electrostatic Potential (MEP) maps visualize electrophilic/nucleophilic sites .
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
- Methodological Answer :
Synthesis typically involves carbamate esterification: reacting methyl isocyanate with 2-hydroxyethanol under anhydrous conditions. Catalysts like triethylamine improve yields by neutralizing HCl byproducts. Solvent selection (e.g., dichloromethane) and temperature control (0–5°C) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Experimental design (e.g., factorial optimization) can identify critical factors (molar ratios, reaction time) .
Q. How can this compound be quantified in environmental or biological matrices?
- Methodological Answer :
Dispersive liquid-liquid microextraction (DLLME) paired with HPLC-UV is effective. DLLME parameters (extractant solvent volume, pH) are optimized using response surface methodology. For HPLC, a C18 column with acetonitrile/water (60:40 v/v) mobile phase at 1 mL/min provides baseline separation. Calibration curves (0.1–50 ppm) validate linearity, with recovery rates assessed via spiked samples .
Q. What experimental designs are used to assess the stability of this compound under varying conditions?
- Methodological Answer :
Accelerated stability studies expose the compound to extreme pH (2–12), temperatures (25–60°C), and light. Samples are analyzed at intervals via HPLC to monitor degradation. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. For hydrolytic stability, buffer solutions are spiked, and hydrolysis products (e.g., methylamine) are quantified using GC-MS .
Advanced Research Questions
Q. How do computational methods like HOMO-LUMO analysis predict the reactivity of this compound with biological targets?
- Methodological Answer :
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-donating/accepting capacity. A narrow gap (<5 eV) suggests high reactivity. Molecular docking (AutoDock Vina) simulates binding to enzymes like acetylcholinesterase (AChE), with binding affinity scores (<-7 kcal/mol) indicating strong inhibition. NBO analysis identifies key interactions (e.g., hydrogen bonding with catalytic serine in AChE) .
Q. What molecular interactions drive the toxicity of this compound in mitochondrial studies?
- Methodological Answer :
In vitro mitochondrial assays using isolated rat liver mitochondria measure oxygen consumption (Clark electrode) and membrane potential (JC-1 dye). The compound inhibits Complex I (NADH dehydrogenase), reducing ATP synthesis. ROS generation is quantified via fluorescence probes (e.g., DCFH-DA). Structural analogs (e.g., carbofuran) show similar mechanisms, with the carbamate group binding to AChE’s active site .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with reduced toxicity?
- Methodological Answer :
SAR studies compare analogs (e.g., carbaryl, aldicarb) to identify toxicophores. Substituents on the hydroxyethyl group (e.g., halogenation) are modified, and toxicity is assessed via LD50 assays (OECD 423). QSAR models (e.g., CoMFA) correlate logP and steric parameters with AChE inhibition. Derivatives with bulky groups (e.g., tert-butyl) show reduced bioavailability .
Q. What advanced chromatographic techniques validate the purity of synthesized this compound?
- Methodological Answer :
Ultra-performance liquid chromatography (UPLC) with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) achieves high-resolution separation (<2 µm particles) and exact mass identification. Method validation follows ICH guidelines: precision (RSD <2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD <0.01 ppm). Impurity profiling uses gradient elution (5–95% acetonitrile) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
